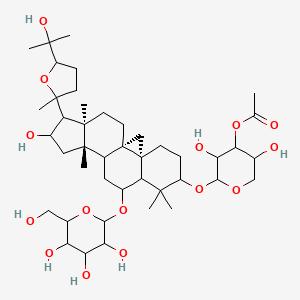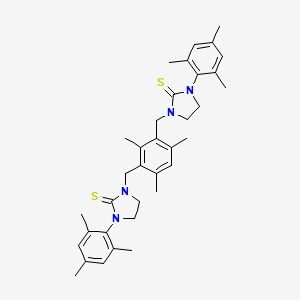
3,3'-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
作用机制
The mechanism by which 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) exerts its effects is primarily through its interaction with metal ions and biological targets. The thione groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A precursor in the synthesis of the target compound.
1,3-Benzenediamine, 2,4,6-trimethyl-: Another related compound with similar structural features.
Uniqueness
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is unique due to its dual thione groups and the presence of multiple aromatic rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets sets it apart from simpler analogs.
属性
分子式 |
C35H44N4S2 |
|---|---|
分子量 |
584.9 g/mol |
IUPAC 名称 |
1-(2,4,6-trimethylphenyl)-3-[[2,4,6-trimethyl-3-[[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]methyl]phenyl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C35H44N4S2/c1-21-14-25(5)32(26(6)15-21)38-12-10-36(34(38)40)19-30-23(3)18-24(4)31(29(30)9)20-37-11-13-39(35(37)41)33-27(7)16-22(2)17-28(33)8/h14-18H,10-13,19-20H2,1-9H3 |
InChI 键 |
SLOULMDIROVPQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)CC3=C(C(=C(C=C3C)C)CN4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
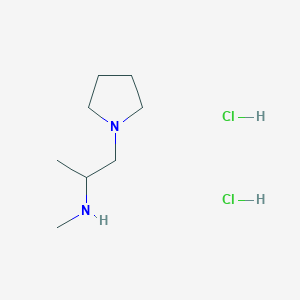

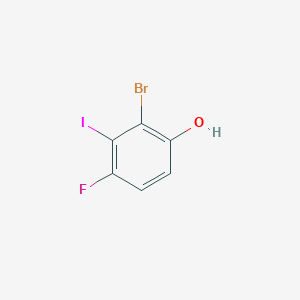
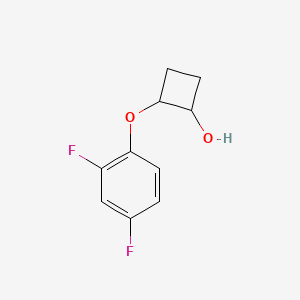
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
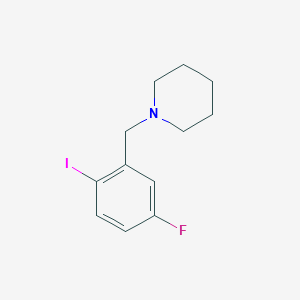
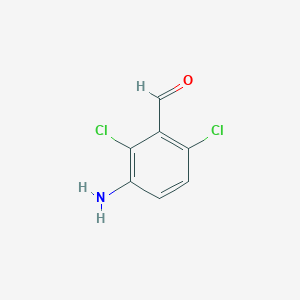
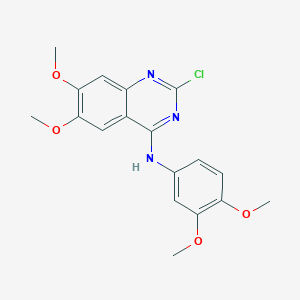
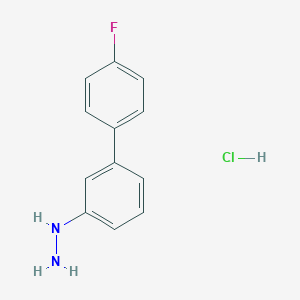
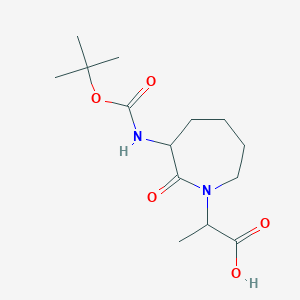
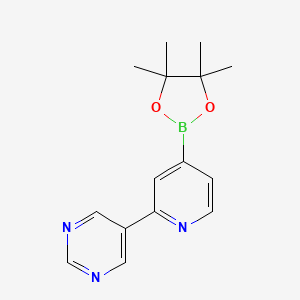
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
